Defined Role as (R)-Salmeterol Precursor vs. Unsubstituted Phenyl-2-Nitroethanol
The primary documented use of the target compound is as an intermediate in the production of (R)-salmeterol, a long-acting beta2-adrenergic receptor agonist (LABA) [1]. Its 2-hydroxymethyl functional group enables downstream conversion to the amino alcohol, a transformation that is structurally impossible for the simpler analog, (R)-1-phenyl-2-nitroethanol (CAS 15990-45-1), which lacks this critical handle [1]. While both belong to the same patent class, only the target compound is explicitly linked in the patent to the salmeterol/buterol synthesis pathway [1].
| Evidence Dimension | Synthetic Utility for (R)-Salmeterol/Abuterol |
|---|---|
| Target Compound Data | Explicitly designated as a key intermediate for (R)-sarmeterol and (R)-albuterol via conversion of the nitro to an amino group [1]. |
| Comparator Or Baseline | (R)-1-Phenyl-2-nitroethanol (CAS 15990-45-1) is described as the only known example in the class but has no substituent for further derivatization [1]. |
| Quantified Difference | Not applicable; this is a binary (functional vs. non-functional) distinction. |
| Conditions | Patent US 7,205,425 B2, process description [1]. |
Why This Matters
For a procurement decision, this means only the target compound can fulfill the structural requirements of the patented synthetic route, making alternative, simpler nitro alcohols unsuitable.
- [1] Shibasaki, M., Sasai, H., Urata, Y., & Fujita, M. (2007). Optically active nitro alcohol derivatives, optically active amino alcohol derivatives, and process for producing thereof. U.S. Patent No. 7,205,425 B2. Washington, DC: U.S. Patent and Trademark Office. View Source
